l-Malamide

Vue d'ensemble

Description

l-Malamide: is a chemical compound with the formula H₂C₂(CO)₂NH. This unsaturated imide is an important building block in organic synthesis. The name is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group. Maleimides also describe a class of derivatives of the parent maleimide where the NH group is replaced with alkyl or aryl groups such as a methyl or phenyl, respectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Maleimides are typically prepared from maleic anhydride by treatment with amines followed by dehydration . One common method involves the cyclodehydration of maleamic acids using amine salts in a suitable reaction medium . This method is advantageous as it utilizes materials with reduced toxicity, thus minimizing environmental impact.

Industrial Production Methods: In industrial settings, maleimides are produced using similar synthetic routes but on a larger scale. The use of amine salts in the cyclodehydration process is particularly favored due to its efficiency and the ability to recycle the salts .

Analyse Des Réactions Chimiques

Thiol-Maleimide Michael Addition

The thiol-maleimide reaction is a cornerstone of bioconjugation, forming stable thioether bonds via Michael addition (Figure 1). This reaction exhibits:

-

Chemoselectivity for thiols at pH 6.5–7.5, with rates ~1,000× faster than competing amine reactions .

-

Polar solvent dependence : Water, DMSO, or DMF facilitate thiolate ion formation, accelerating the reaction without catalysts .

-

Diastereomer formation : Two stereoisomers arise due to the planar maleimide structure, though transcyclization can produce a single product over time .

Table 1 : Key parameters for thiol-maleimide conjugation

Stability and Retro-Michael Degradation

Maleimide-thiol adducts are susceptible to hydrolysis and retro-Michael reactions, influenced by:

-

Electron-withdrawing substituents : Accelerate hydrolysis (600× rate variation) compared to retro-Michael reactions (30× variation) .

-

Glutathione competition : Biological thiols displace conjugates in vivo, releasing free maleimide .

Figure 2 : Degradation pathways of maleimide-thiol adducts

Diels–Alder Cycloaddition

Maleimides undergo reversible [4+2] cycloaddition with dienes (e.g., furan derivatives), forming thermally responsive adducts:

-

Forward reaction : Favored at <70°C, with activation energy () of 40–47 kJ/mol .

-

Retro-Diels–Alder : Dominates at >90°C, enabling dynamic bond cleavage .

Table 2 : Kinetic parameters for Diels–Alder reactions

| Diene | (kJ/mol) | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| Furan | 40 ± 3 | Bulk polymer | ||

| Anthracene | 47 | Dichloromethane |

Amine Cross-Reactivity

Above pH 7.5, maleimides react with primary amines (e.g., lysine), forming hydrolytically stable succinamide derivatives .

Thiazine Rearrangement

N-terminal cysteine conjugates undergo nucleophilic attack by the α-amine, forming six-membered thiazine rings (Scheme 1) :

Table 3 : Common side reactions in maleimide chemistry

| Side Reaction | Cause | Outcome | Prevention Strategy |

|---|---|---|---|

| Thiazine formation | Unprotected N-terminal cysteine | Loss of conjugate stability | N-terminal acetylation |

| Amine adduction | pH >7.5 | Off-target labeling | pH control (<7.5) |

Optimization Strategies

-

Storage : Maleimide-functionalized nanoparticles lose ~40% reactivity after 7 days at 20°C vs. 10% at 4°C .

-

Molar Ratios : 2:1 (maleimide:thiol) for peptides; 5:1 for proteins ensures >80% conjugation efficiency .

-

Additives : p-Anisidine accelerates amine conjugation post-thiol reaction in one-pot systems .

Applications De Recherche Scientifique

Drug Delivery Systems

Overview : l-Malamide is increasingly utilized in the development of advanced drug delivery systems due to its ability to form stable covalent bonds with thiol groups in proteins and peptides.

- Liposome Modification : Research indicates that modifying liposomes with maleimide-polyethylene glycol (PEG) enhances drug delivery efficiency. For instance, maleimide-modified liposomes demonstrated improved cellular uptake and antitumor effects compared to unmodified versions. Specifically, M-GGLG-liposomes encapsulating doxorubicin showed significantly better performance in vivo, indicating the potential for this compound in targeted cancer therapies .

| Liposome Type | Drug Encapsulated | Cellular Uptake | Antitumor Effect |

|---|---|---|---|

| GGLG-liposomes | Doxorubicin | Baseline | Baseline |

| M-GGLG-liposomes | Doxorubicin | Increased (≥2-fold) | Enhanced |

Bioconjugation

Overview : this compound's reactivity with thiols makes it a valuable tool in bioconjugation, facilitating the attachment of various biomolecules.

- Oligonucleotide Modification : Maleimide groups are employed in the synthesis of modified oligonucleotides. This application is crucial for creating bioconjugates that can be used in therapeutic and diagnostic contexts. The incorporation of maleimide allows for specific linking to proteins or other biomolecules via thiol-maleimide reactions .

- Therapeutic Antibody Conjugates : The maleimide moiety is integral in the preparation of antibody-drug conjugates (ADCs). These conjugates utilize the selective reactivity of maleimides to attach drugs to antibodies, enhancing targeted delivery and efficacy against cancer cells .

Materials Science

Overview : In materials science, this compound is utilized for creating functional materials through various chemical reactions.

- Polymer Synthesis : The Diels-Alder reaction involving l-Malamide can be used for synthesizing copolymers with desirable properties. This method allows for the creation of materials with specific functionalities tailored for applications ranging from biomedical devices to smart materials .

- Surface Functionalization : this compound can be employed to modify surfaces for enhanced biocompatibility and functionality. For example, it has been used to create affinity adsorbents that selectively capture biomolecules, which is valuable in biosensing and purification processes .

Case Study 1: Advanced Liposome Formulations

In a study focusing on maleimide-modified liposomes, researchers demonstrated that these formulations not only improved drug delivery efficiency but also maintained biocompatibility. The findings highlighted the importance of surface modification in enhancing therapeutic outcomes without increasing toxicity .

Case Study 2: Bioconjugation Techniques

A comprehensive investigation into the use of maleimides in oligonucleotide synthesis revealed that incorporating maleimides during solid-phase synthesis significantly improved the stability and functionality of bioconjugates. This advancement opens new avenues for targeted therapies utilizing nucleic acids .

Mécanisme D'action

The mechanism of action of maleimides involves their ability to rapidly and covalently conjugate thiol groups of cysteine residues in proteins or peptides . This reaction is highly selective and efficient, making maleimides valuable tools in bioconjugation and drug delivery applications.

Comparaison Avec Des Composés Similaires

Substituted Maleimides: These compounds have similar structures but with different substituents, such as alkyl chains or amino acids.

5-Hydroxy-pyrrolone Based Building Blocks: These compounds are advantageous alternatives to maleimides for protein bioconjugation, offering superior stability and performance.

Uniqueness: Maleimides are unique due to their high reactivity and selectivity in bioconjugation reactions. Their ability to form stable thiosuccinimide products and undergo Diels-Alder reactions under mild conditions sets them apart from other compounds .

Activité Biologique

l-Malamide, a member of the maleimide family, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article reviews the current understanding of this compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Overview of this compound

This compound is a cyclic compound characterized by a maleimide structure, which is known for its reactivity and ability to form covalent bonds with nucleophiles. This property has made it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of maleimides, including this compound. For instance, a series of maleimides were synthesized and evaluated for their anti-leishmanial activities against Leishmania donovani. Among these compounds, some exhibited remarkable efficacy with IC50 values significantly lower than standard treatments like amphotericin B and pentamidine.

| Compound | IC50 (μg/mL) | Cytotoxicity (CC50 μg/mL) |

|---|---|---|

| Maleimide 1 | 0.08 | >10 |

| Maleimide 16 | <0.0128 | >10 |

| Amphotericin B | 0.12 | - |

| Pentamidine | 0.64 | - |

These results suggest that this compound and its derivatives could be developed as effective anti-leishmanial agents .

2. Anticancer Activity

This compound derivatives have shown promise in cancer research as well. Studies involving bisindolylmaleimides demonstrated their role as potent inhibitors of GSK-3β, a kinase involved in various cellular processes including proliferation and apoptosis. For example:

- GF 109203X and Ro 31-8820 are notable maleimide derivatives that have been developed for their anticancer properties.

- Research indicates that certain maleimides can enhance the efficacy of chemotherapeutic agents like doxorubicin, leading to increased inhibition of cell proliferation .

3. Neuroprotective Effects

The neuroprotective potential of maleimides has also been investigated, particularly in the context of neurodegenerative diseases. Compounds derived from this compound have been shown to exhibit protective effects against oxidative stress-induced neuronal damage, suggesting their utility in treating conditions such as Alzheimer's disease .

Case Studies

Several case studies have been published that explore the biological activity of this compound and its derivatives:

- A study on the synthesis and biological evaluation of new 3,4-diarylmaleimides revealed significant enhancements in cell proliferation inhibition compared to untreated controls. The most effective compounds achieved up to two-fold increases in activity .

- Another investigation into the molecular docking of maleimides indicated strong binding affinities to various protein targets involved in cancer pathways, suggesting mechanisms through which these compounds exert their effects .

Propriétés

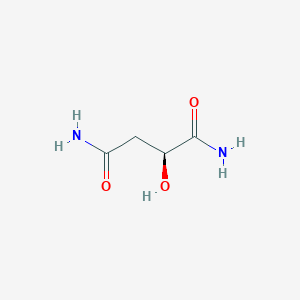

IUPAC Name |

(2S)-2-hydroxybutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNXTHOOAGYMOK-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304144 | |

| Record name | Butanediamide, 2-hydroxy-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-47-0 | |

| Record name | Butanediamide, 2-hydroxy-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanediamide, 2-hydroxy-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.